molecular formula C11H11N3O B1386887 N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine CAS No. 1029767-49-4

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine

Cat. No. B1386887
CAS RN: 1029767-49-4
M. Wt: 201.22 g/mol
InChI Key: NTPWEESCRMRYGF-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the use of nitrogen- and oxygen-containing scaffolds . The process involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis can be performed at room temperature and has been found to be highly efficient .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, such as “this compound”, consists of a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles involve various oxidative cyclizations . These reactions have found modest application in drug design thus far . The reactions can range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 384.0±44.0 °C and a density of 1.431±0.06 g/cm3 .

Scientific Research Applications

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, this compound has been studied for its ability to act as a catalyst in organic synthesis. In drug discovery, this compound has been studied for its ability to act as a ligand in drug-receptor interactions. This compound has also been studied for its potential applications in biochemistry and physiology.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine has several advantages for use in lab experiments. It is a relatively stable compound, making it suitable for use in a variety of conditions. In addition, this compound is able to act as a catalyst in organic synthesis and as a ligand in drug-receptor interactions. However, this compound is not as effective as some other compounds in promoting certain reactions, and it can be difficult to synthesize in certain conditions.

Future Directions

In the future, N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine may be used in the development of new drugs and drug-receptor interactions. In addition, this compound may be used in the development of new catalysts for organic synthesis. Furthermore, this compound may be used in the development of new enzymes and proteins for use in biochemistry and physiology. Finally, this compound may be used in the development of new materials for use in laboratory experiments.

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are essential for the compound’s biological activity, as the cyclopropane ring is a key structural motif in many bioactive molecules. Additionally, this compound has been reported to interact with hydrogen bond acceptors, which further influences its biochemical properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound’s interaction with cyclopropanases can inhibit the formation of cyclopropane rings, thereby affecting the synthesis of bioactive molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with cyclopropanases can affect the synthesis of cyclopropane-containing natural products, thereby altering metabolic pathways . Additionally, the compound’s influence on hydrogen bond acceptors can impact its metabolic properties .

properties

IUPAC Name

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWEESCRMRYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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